- Copper(II) halides adsorbed on alumina as halogenating reagent for coumarinsSynthetic Communications, 1993, 23(20), 2821-6,
Cas no 939-18-4 (3-Bromo-2H-chromen-2-one)

3-Bromo-2H-chromen-2-one structure
Nome del prodotto:3-Bromo-2H-chromen-2-one
Numero CAS:939-18-4
MF:C9H5BrO2
MW:225.038801908493
MDL:MFCD00463530
CID:752462
3-Bromo-2H-chromen-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1-Benzopyran-2-one, 3-bromo-
- 3-Bromo-2H-chromen-2-one
- 3-bromochromen-2-one
- 3-Bromocoumarin
- 3-Bromo-2H-1-benzopyran-2-one (ACI)
- Coumarin, 3-bromo- (6CI, 7CI, 8CI)
- 3-Bromo-2-chromenone
- 3-Bromo-chromen-2-one
-
- MDL: MFCD00463530
- Inchi: 1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
- Chiave InChI: DZCTYFCCOGXULA-UHFFFAOYSA-N
- Sorrisi: O=C1C(Br)=CC2C(=CC=CC=2)O1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.738±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 250 ºC
- Solubilità: Molto leggermente solubile (0,83 g/l) (25°C),
3-Bromo-2H-chromen-2-one Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P264;P270;P301+P312;P330
- Condizioni di conservazione:Room temperature
3-Bromo-2H-chromen-2-one Prezzodi più >>
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Ambeed | A540704-1g |
3-Bromo-2H-chromen-2-one |
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Chemenu | CM284410-1g |
3-Bromo-2H-chromen-2-one |
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AstaTech | 57054-1/G |
3-BROMO-2-CHROMENONE |
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3-Bromo-2H-chromen-2-one Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Synthesis of vicinal bromofluoro organic compounds using elemental fluorineJournal of Fluorine Chemistry, 1982, 20(3), 419-24,
Synthetic Routes 5
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Sodium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 18 h, rt
Riferimento
- Regioselective Halogenation of 2H-Chromenones Promoted by Oxone and NaX: A Facile Approach for the Preparation of Halochromenones and 2H-Chromenone Natural ProductsChemistrySelect, 2020, 5(28), 8875-8880,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: 1-Butyl-3-methylimidazolium bromide , 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ; 2 h, 40 - 50 °C
Riferimento
- Synthesis of vinyl bromides from the reaction of α,β-unsaturated carboxylic acids with ionic liquid [bmim][Br3]/[bmim]BrJournal of Chemical Research, 2005, (10), 617-619,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
- Alkyl (E)- and (Z)-2,3-dibromopropenoates as precursors to 3-substituted alkyl (E)- and (Z)-2-bromopropenoates, 2,3-disubstituted alkyl (Z)- and (E)-propenoates and some heterocyclic compoundsGazzetta Chimica Italiana, 1995, 125(9), 381-92,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Pyridine
Riferimento
- Synthesis of new coumarin compounds and its hypoglycemic activity and structure-activity relationshipAsian Journal of Chemistry, 2013, 25(17), 9835-9839,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- VEGFR-2 inhibiting effect and molecular modeling of newly synthesized coumarin derivatives as anti-breast cancer agentsBioorganic & Medicinal Chemistry, 2020, 28(5),,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Selectfluor Catalysts: Xanthone Solvents: 1,2-Dichloroethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 4 h, rt
Riferimento
- Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalystOrganic & Biomolecular Chemistry, 2021, 19(3), 568-573,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Tetraethylammonium bromide , Dess-Martin periodinane Solvents: Dichloromethane ; rt; 10 min, rt
1.2 rt; 24 h, rt
1.2 rt; 24 h, rt
Riferimento
- A novel and one step procedure for preparation of α-bromo-α,β-unsaturated carbonyl compoundsSynlett, 2002, (12), 2059-2061,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Hydrogen bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt; 4 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.2 Reagents: Triethylamine ; overnight, rt
Riferimento
- Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination processRSC Advances, 2020, 10(1), 482-491,
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; overnight, rt
Riferimento
- Simple synthesis of versatile coumarin scaffoldsSynthetic Communications, 2006, 36(15), 2203-2209,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Hydrogen bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt
Riferimento
- A convenient halogenation of α,β-unsaturated carbonyl compounds with OXONE and hydrohalic acid (HBr, HCl)Synthesis, 2004, (16), 2641-2644,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Hydrogen bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Triethylamine ; rt
1.2 Reagents: Triethylamine ; rt
Riferimento
- Synthesis, biological evaluation and molecular docking studies of 3-(triazolyl)-coumarin derivatives: Effect on inducible nitric oxide synthaseEuropean Journal of Medicinal Chemistry, 2012, 58, 117-127,
Synthetic Routes 19
Condizioni di reazione
1.1 Solvents: Diphenyl ether ; 1 h, 200 °C
Riferimento
- A Simple Synthesis of Functionalized 3-Bromocoumarins by a One-Pot Three-Component ReactionEuropean Journal of Organic Chemistry, 2010, (6), 1046-1051,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Tetraethylammonium tetrafluoroborate , Sulfuric acid , Potassium bromide Solvents: Acetonitrile , Water ; 6 - 12 h, 23 °C
Riferimento
- Electrochemical chlorination and bromination of electron-deficient C-H bonds in quinones, coumarins, quinoxalines and 1,3-diketonesTetrahedron Letters, 2021, 86,,
3-Bromo-2H-chromen-2-one Raw materials
- 2-Propenoic acid, 2-bromo-3-phenyl-, (2E)-
- 2H-1-Benzopyran-2-one, 3-bromo-4-fluoro-3,4-dihydro-
- 2H-1-Benzopyran-2-one, 3,4-dibromo-
- Coumarin
- Methyl (2Z)-2-bromo-3-(2-hydroxyphenyl)-2-propenoate
- 2-Propenoic acid, 2-bromo-3-[4-(methoxymethoxy)phenyl]-, ethyl ester, (E)-
- 3,4-Dibromocoumarin
- 2-Ethenylphenyl 2-bromo-2-propenoate
- Coumarin-3-carboxylic acid
3-Bromo-2H-chromen-2-one Preparation Products
3-Bromo-2H-chromen-2-one Letteratura correlata
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Pavel Arsenyan,Jelena Vasiljeva,Ilona Domracheva,Iveta Kanepe-Lapsa,Anita Gulbe New J. Chem. 2019 43 11851
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Kentaro Katayama,Shinya Tsukiji,Toshiaki Furuta,Teruyuki Nagamune Chem. Commun. 2008 5399
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W. H. Perkin J. Chem. Soc. 1871 24 37
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Kentaro Katayama,Shinya Tsukiji,Toshiaki Furuta,Teruyuki Nagamune Chem. Commun. 2008 5399
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K. Shiva Kumar,Meesa Siddi Ramulu,N. Praveen Kumar New J. Chem. 2018 42 11276
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